

Technical Characterization Guide: 4-Ethoxybutane-1-sulfonyl Chloride

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Compound of Interest

Compound Name: 4-ethoxybutane-1-sulfonylchloride

CAS No.: 1343160-21-3

Cat. No.: B6616011

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Executive Summary & Compound Identity

4-ethoxybutane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride used primarily as a building block in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters. Its dual functionality—combining a reactive sulfonyl chloride terminus with a stable ether linkage—makes it valuable for introducing solubility-enhancing ethoxybutyl chains into drug scaffolds.

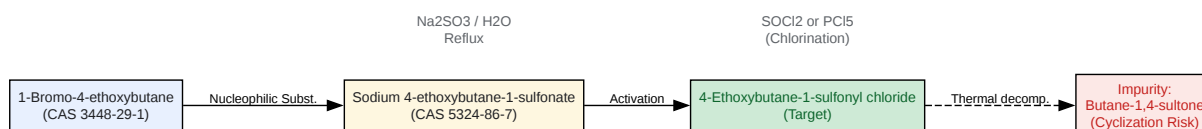
Property	Detail
IUPAC Name	4-ethoxybutane-1-sulfonyl chloride
Molecular Formula	
Molecular Weight	200.68 g/mol
Precursor CAS	5324-86-7 (Sodium 4-ethoxybutane-1-sulfonate)
Physical State	Colorless to pale yellow oil (Predicted)
Solubility	Soluble in DCM, THF, ; Reacts with water/alcohols

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically generated via the oxidative chlorination of the corresponding thiol or the chlorination of the sulfonic acid salt.

Synthesis Workflow (Graphviz)

The following diagram outlines the standard "Strecker Reaction" pathway used to generate high-purity material for analysis.



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Figure 1: Synthetic route from bromo-precursor to sulfonyl chloride, highlighting the potential sultone impurity.

Spectral Analysis: NMR Spectroscopy

The

NMR spectrum is the primary tool for structural confirmation. The molecule consists of an ethoxy tail and a butane core. The key diagnostic signal is the triplet at ~3.65 ppm, corresponding to the methylene group adjacent to the strongly electron-withdrawing sulfonyl chloride.

Predicted NMR Data (400 MHz,)

Position	Structure Segment	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
1		3.65 – 3.70	Triplet (t)	2H	7.5	Deshielded by (Inductive effect).
4	(Butyl)	3.42 – 3.48	Triplet (t)	2H	6.5	Deshielded by Oxygen (Ether).
5	(Ethyl)	3.42 – 3.48	Quartet (q)	2H	7.0	Deshielded by Oxygen; overlaps with H-4.
2	(Beta)	2.00 – 2.10	Multiplet (m)	2H	-	Beta-effect from .
3	(Gamma)	1.70 – 1.85	Multiplet (m)	2H	-	Central chain methylene.
6		1.18 – 1.22	Triplet (t)	3H	7.0	Terminal methyl group.

Predicted NMR Data ()

- : ~65.0 ppm (Characteristic deshielding).
- (Ether): ~70.0 ppm (Butyl) and ~66.0 ppm (Ethyl).
- (Internal): ~25.0 - 29.0 ppm.
- : ~15.0 ppm.

Critical Experimental Note: Do not use deuterated methanol (

) or DMSO-

with high water content. Sulfonyl chlorides react rapidly with alcohols to form sulfonate esters (solvolysis), which will shift the H-1 signal upfield to ~3.0 ppm. Use anhydrous

.

Spectral Analysis: Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the sulfonyl chloride functional group and the absence of the sulfonic acid hydrolysis product.

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
2960 - 2850	Medium	Alkyl	Stretching (,)
1375 - 1385	Strong	(Sulfonyl)	Asymmetric Stretch (Diagnostic)
1170 - 1180	Strong	(Sulfonyl)	Symmetric Stretch (Diagnostic)
1100 - 1120	Strong		Ether Stretch
~550 - 600	Medium		Stretch (Often obscured in fingerprint)
3400 (Broad)	Absent		Presence indicates hydrolysis to sulfonic acid

Spectral Analysis: Mass Spectrometry (MS)

Sulfonyl chlorides exhibit characteristic fragmentation patterns under Electron Impact (EI, 70 eV). The molecular ion is often weak or absent due to the labile

bond.

Fragmentation Logic

- Molecular Ion:

200 (M+) and 202 (M+2) in a 3:1 ratio due to

.

- Alpha-Cleavage: Loss of

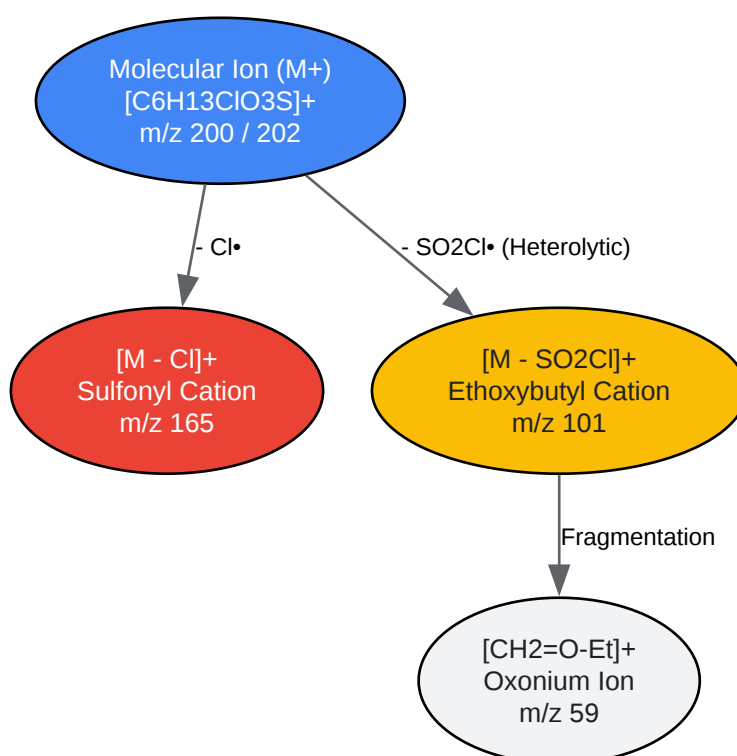
(
165).

- Sulfur Extrusion: Loss of

is common in sulfonamides but less so in chlorides without rearrangement.

- Ether Fragmentation: Cleavage alpha to the oxygen atom.

Fragmentation Pathway (Graphviz)



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Figure 2: Proposed EI-MS fragmentation pathway. The ion at m/z 101 (hydrocarbon chain) is often the base peak if the sulfonyl group is lost.

References

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1]
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Sources

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